molecular formula C6H5NO3S B1381960 5-Acetyl-1,3-thiazole-4-carboxylic acid CAS No. 1367772-06-2

5-Acetyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1381960
CAS No.: 1367772-06-2
M. Wt: 171.18 g/mol
InChI Key: SBOMZJKREVGJLC-UHFFFAOYSA-N
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Description

5-Acetyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-1,3-thiazole-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Another method includes the cyclization of in situ formed hemiacetal with thioureas, which affords 2-aminothiazole-5-carboxylates .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Thiazoles can react in cycloadditions, but generally at high temperatures due to favorable aromatic stabilization of the reactant .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include thiourea, ethyl 4-bromo-3-oxopentanoate, and dimethyl acetylenedicarboxylate (DMAD). Reaction conditions often involve heating under reflux, the use of solvents such as ethanol, and the application of catalysts to facilitate the reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with DMAD can lead to the formation of pyridine derivatives through a series of cycloaddition and ring-opening steps .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5-Acetyl-1,3-thiazole-4-carboxylic acid include other thiazole derivatives such as sulfathiazole, Ritonavir, Abafungin, Bleomycine, and Tiazofurin . These compounds share the thiazole ring structure and exhibit various biological activities.

Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both acetyl and carboxylic acid functional groups in its structure allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

5-acetyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c1-3(8)5-4(6(9)10)7-2-11-5/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOMZJKREVGJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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